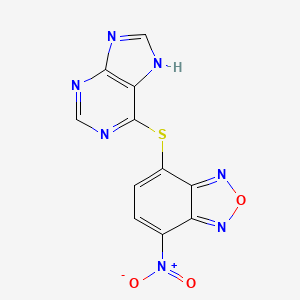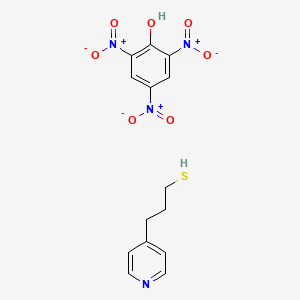
3-Pyridin-4-ylpropane-1-thiol; 2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pyridin-4-ylpropane-1-thiol is an organic compound with the chemical formula C8H11NS. It is a colorless to light yellow liquid with a peculiar sulfide odor. This compound is soluble in most organic solvents, such as alcohols, ethers, and chloroform . It has various applications in chemical research and industrial production, including its use as a reducing agent, vulcanizing agent, and intermediate for the synthesis of other organic sulfur compounds .
Métodos De Preparación
3-pyridin-4-ylpropane-1-thiol can be synthesized through several methods. One common method involves the reaction of pyridine with propenethiol under suitable reaction conditions . Industrial production methods often utilize gas phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high yield and selectivity.
Análisis De Reacciones Químicas
3-pyridin-4-ylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-pyridin-4-ylpropane-1-thiol has a wide range of scientific research applications:
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used as a corrosion inhibitor and antioxidant in metal surface treatment.
Mecanismo De Acción
The mechanism of action of 3-pyridin-4-ylpropane-1-thiol involves its interaction with molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical properties. This compound can also interact with enzymes and proteins, affecting their activity and function . The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparación Con Compuestos Similares
3-pyridin-4-ylpropane-1-thiol can be compared with other similar compounds, such as pyridine, pyrrole, and pyrimidine derivatives. These compounds share a common aromatic heterocyclic structure but differ in their chemical properties and applications . For example:
Pyridine: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Pyrrole: Contains a five-membered ring with nitrogen, differing in its electronic properties and reactivity.
3-pyridin-4-ylpropane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and versatility in various applications.
Propiedades
Número CAS |
69603-57-2 |
|---|---|
Fórmula molecular |
C14H14N4O7S |
Peso molecular |
382.35 g/mol |
Nombre IUPAC |
3-pyridin-4-ylpropane-1-thiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NS.C6H3N3O7/c10-7-1-2-8-3-5-9-6-4-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,10H,1-2,7H2;1-2,10H |
Clave InChI |
XHRJUOXCKVPRCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


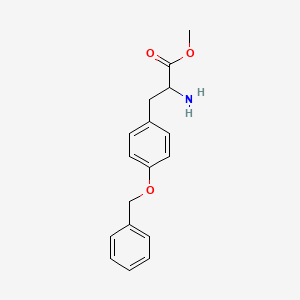

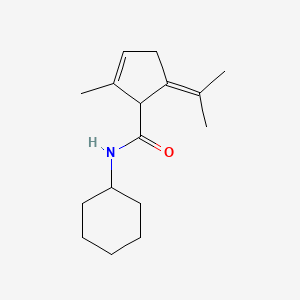
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
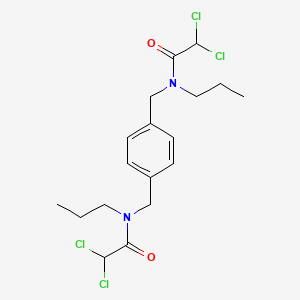
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)

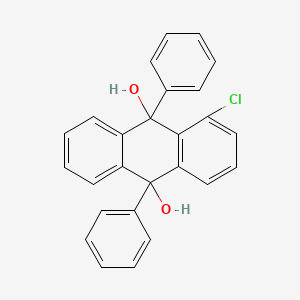
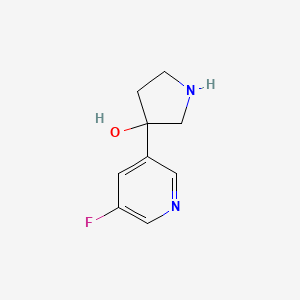
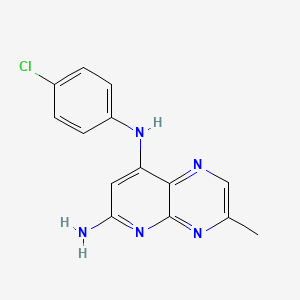
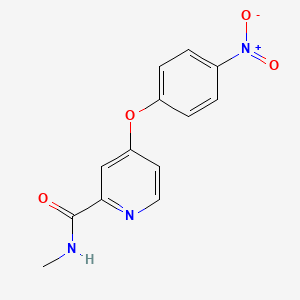
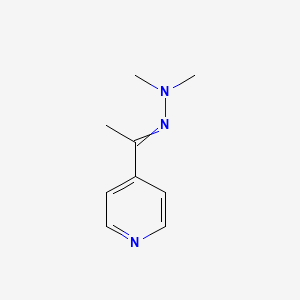
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
